molecular formula C18H21NOS B4278341 N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B4278341
M. Wt: 299.4 g/mol
InChI Key: VSEYYGHPVUEZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TTA-A2, is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. TTA-A2 is a potent and selective agonist of the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα), which plays a critical role in regulating lipid metabolism and energy homeostasis.

Mechanism of Action

PPARα is a ligand-activated transcription factor that regulates the expression of genes involved in fatty acid oxidation, ketogenesis, and glucose metabolism. N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide binds to the ligand-binding domain of PPARα and induces a conformational change that allows the receptor to interact with coactivators and initiate gene transcription. The downstream effects of PPARα activation by N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include increased expression of genes encoding enzymes involved in fatty acid oxidation and decreased expression of genes involved in lipogenesis and inflammation.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to improve lipid profile, reduce hepatic steatosis, and lower blood glucose and insulin levels in animal models of metabolic disorders. N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to reduce inflammation and oxidative stress in various tissues, including liver, adipose tissue, and brain. Moreover, N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been reported to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its high potency and selectivity for PPARα, which allows for precise and specific modulation of the receptor activity. N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have good pharmacokinetic properties and low toxicity in animal studies. However, the use of N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments requires careful consideration of its potential off-target effects and the specificity of the experimental model. Moreover, the synthesis of N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is relatively complex and requires specialized equipment and expertise.

Future Directions

The potential applications of N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the treatment of metabolic disorders, liver diseases, and cancer are still being explored. Future studies may investigate the effects of N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide on other PPAR isoforms and their downstream targets, as well as the mechanisms underlying its anti-inflammatory and anti-oxidative properties. Moreover, the development of more efficient and cost-effective synthesis methods for N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may facilitate its wider use in scientific research.

Scientific Research Applications

N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively used in scientific research to investigate the role of PPARα in various physiological and pathological conditions, such as obesity, diabetes, atherosclerosis, and liver diseases. N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to improve lipid metabolism, reduce inflammation, and enhance insulin sensitivity in animal models of metabolic disorders. Moreover, N-(2-isopropylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to protect against liver damage induced by alcohol or high-fat diet, and to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(2-propan-2-ylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-12(2)13-7-3-5-9-16(13)19-18(20)15-11-21-17-10-6-4-8-14(15)17/h3,5,7,9,11-12H,4,6,8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEYYGHPVUEZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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